GALP(1-32) (human)
Description
Discovery Context within the Galanin Peptide Family
The story of GALP(1-32) (human) is intrinsically linked to the broader history of the galanin peptide family, a group of neuropeptides with diverse physiological roles.
Galanin-Like Peptide (GALP) was first identified in the porcine hypothalamus. wikipedia.org This discovery was significant as it introduced a new member to the known galanin family of peptides, which until then primarily consisted of galanin itself. GALP was identified as a 60-amino acid polypeptide and was found to be produced in the arcuate nucleus of the hypothalamus and the posterior pituitary gland. wikipedia.org Its discovery opened new avenues for understanding the regulation of processes such as appetite, energy metabolism, and reproduction. wikipedia.orgfrontiersin.org
GALP shares structural similarities with galanin, the first-discovered member of the family. frontiersin.org This relationship is most prominent in the N-terminal region of the peptides. Both galanin and GALP are known to interact with a family of G protein-coupled receptors, namely GalR1, GalR2, and GalR3. nih.govgenecards.org However, their binding affinities for these receptors differ, suggesting distinct physiological roles. While galanin shows a broad affinity for all three receptors, full-length human GALP(1-60) displays the highest affinity for GalR3, followed by GalR2 and GalR1. nih.gov
The galanin family also includes other peptides such as the galanin message-associated peptide (GMAP) and alarin (B1578645), which is a splice variant of the GALP gene. nih.govnih.gov This family of peptides demonstrates the complexity of neuropeptide signaling, where related molecules can have both overlapping and unique functions.
Overview of GALP(1-32) (human) as a Processed Neuropeptide Fragment
GALP(1-32) (human) is not the primary translated product but rather a fragment derived from a larger precursor molecule. This processing is a critical step in determining its biological activity.
The mature 60-amino acid GALP is itself processed from a larger precursor protein. nih.gov The gene encoding human GALP is located on chromosome 19q13.43 and translates into a 116-amino acid precursor, pre-pro GALP. genecards.orgmdpi.com Further processing of the full-length GALP can lead to the generation of smaller fragments, including GALP(1-32). The sequence of human GALP(1-60) contains a potential proteolytic cleavage site at position 33, which could lead to the formation of shorter, C-terminally amidated peptides like GALP(1-32). nih.gov
Amino Acid Sequence of Human GALP(1-32)
| Fragment | Sequence |
|---|
Table 1: The amino acid sequence of the human GALP(1-32) fragment. frontiersin.org
The processing of neuropeptides can significantly alter their biological activity. N-terminal truncation, the removal of amino acids from the beginning of the peptide chain, is a key post-translational modification for many neuropeptides. In the case of GALP, the removal of the first two amino acids from GALP(1-32) results in the formation of GALP(3-32). This truncation is potentially mediated by the enzyme dipeptidase IV. nih.gov
Research has shown that this N-terminally truncated fragment, GALP(3-32) (human), is a potent agonist at galanin receptors. Ligand binding assays and functional studies have demonstrated that human GALP(3-32) is at least as potent as the full-length GALP(1-60). nih.gov Specifically, human GALP(3-32) acts as a high-affinity agonist for GalR1 and GalR2. targetmol.com This suggests that the truncated fragment may be a significant, if not the primary, mediator of GALP's biological effects in certain contexts. nih.gov
Binding Affinities and Potency of GALP Fragments
| Compound | Receptor | IC50 (nM) | EC50 (nM) |
|---|---|---|---|
| human GALP(1-60) | GalR1 | 77 | - |
| GalR2 | 28 | - | |
| GalR3 | 10 | - | |
| human GALP(3-32) | GalR1 | 33 | - |
Table 2: Comparative binding affinities (IC50) and potency (EC50) of human GALP(1-60) and its truncated fragment GALP(3-32) at human galanin receptors. The EC50 value indicates the concentration required to elicit a half-maximal response in a functional assay. nih.govtargetmol.com
Conceptual Framework of Neuropeptide Function in Neuroendocrine Systems
Neuropeptides, including GALP and its fragments, are a diverse class of signaling molecules that play crucial roles in the nervous and endocrine systems. They can act as neurotransmitters, neuromodulators, or hormones, often co-existing and being co-released with classical neurotransmitters. frontiersin.org Their actions are typically mediated by G protein-coupled receptors, leading to a wide range of intracellular signaling cascades.
The function of neuropeptides in neuroendocrine systems is to integrate and regulate complex physiological processes. For instance, hypothalamic neuropeptides like GALP are involved in the control of energy homeostasis, reproduction, and stress responses. wikipedia.org They form intricate networks where the release of one neuropeptide can influence the secretion and action of others, creating a finely tuned regulatory system. The processing of precursor proteins into multiple active peptides, as seen with GALP, adds another layer of complexity and allows for a greater diversity of biological responses from a single gene.
Structure
2D Structure
Properties
Molecular Formula |
C149H230N46O43S |
|---|---|
Molecular Weight |
3385.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C149H230N46O43S/c1-71(2)47-93(127(217)168-67-117(207)193-43-22-29-106(193)142(232)191-120(76(11)12)143(233)186-95(49-73(5)6)131(221)184-100(55-84-61-159-70-170-84)135(225)188-103(51-75(9)10)146(236)195-45-24-31-108(195)141(231)180-91(37-39-110(152)200)128(218)179-92(40-46-239-17)126(216)167-66-116(206)176-102(57-118(208)209)137(227)178-90(36-38-109(151)199)129(219)189-104(147(237)238)58-119(210)211)182-130(220)94(48-72(3)4)183-133(223)97(52-81-32-34-85(198)35-33-81)174-115(205)64-164-122(212)78(14)171-139(229)105(68-196)190-136(226)101(56-111(153)201)185-132(222)96(50-74(7)8)187-144(234)121(80(16)197)192-138(228)98(53-82-59-162-87-26-19-18-25-86(82)87)175-113(203)63-163-112(202)62-165-124(214)88(27-20-41-160-148(154)155)173-114(204)65-166-125(215)89(28-21-42-161-149(156)157)177-134(224)99(54-83-60-158-69-169-83)181-123(213)79(15)172-140(230)107-30-23-44-194(107)145(235)77(13)150/h18-19,25-26,32-35,59-61,69-80,88-108,120-121,162,196-198H,20-24,27-31,36-58,62-68,150H2,1-17H3,(H2,151,199)(H2,152,200)(H2,153,201)(H,158,169)(H,159,170)(H,163,202)(H,164,212)(H,165,214)(H,166,215)(H,167,216)(H,168,217)(H,171,229)(H,172,230)(H,173,204)(H,174,205)(H,175,203)(H,176,206)(H,177,224)(H,178,227)(H,179,218)(H,180,231)(H,181,213)(H,182,220)(H,183,223)(H,184,221)(H,185,222)(H,186,233)(H,187,234)(H,188,225)(H,189,219)(H,190,226)(H,191,232)(H,192,228)(H,208,209)(H,210,211)(H,237,238)(H4,154,155,160)(H4,156,157,161)/t77-,78-,79-,80+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,120-,121-/m0/s1 |
InChI Key |
QECBZQJTOLCHOO-NJXJWFHUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)N |
Origin of Product |
United States |
Molecular Biology and Gene Regulation of Human Prepro Galp
Genomic Organization and Expression of the Human GALP Gene
The human GALP gene is distinct from the gene encoding galanin, another member of the galanin family of peptides, with which it shares some sequence homology. nih.gov While both are separate genes, their products play significant roles in neuromodulation.
The gene encoding human GALP is located on chromosome 19. nih.gov Specifically, its cytogenetic location has been identified as 19q12.13. nih.gov In contrast, the human galanin gene resides on chromosome 11. nih.gov
Table 1: Chromosomal Localization of Human GALP and Galanin Genes
| Gene | Chromosomal Location |
|---|---|
| GALP | 19q12.13 nih.gov |
The expression of GALP is predominantly localized to the arcuate nucleus (ARC) of the hypothalamus and the posterior pituitary. nih.govnih.gov The location of GALP-expressing neurons within the ARC is particularly strategic, as this region has a relatively permeable blood-brain barrier, allowing these neurons to directly monitor and respond to circulating metabolic cues. nih.gov Consequently, the transcription of the GALP gene is dynamically regulated by the body's metabolic state, including hormonal signals and nutrient availability. nih.govnih.gov
The expression of GALP mRNA is significantly influenced by key metabolic hormones that signal the body's energy status to the brain.
Leptin: A crucial adipocyte-derived hormone, leptin, is a potent stimulator of GALP gene expression. nih.govoup.comnih.gov Studies have shown that fasting, a state of negative energy balance, leads to a reduction in the number of identifiable cells containing GALP mRNA in the arcuate nucleus. nih.gov This effect can be reversed by the administration of leptin. nih.gov In fact, treating fasted animals with leptin has been observed to produce a four-fold increase in the number of cells expressing GALP mRNA. nih.gov This indicates that leptin directly acts on GALP-containing neurons to regulate the expression of GALP mRNA. nih.gov
Insulin (B600854): Similar to leptin, insulin plays a significant role in regulating GALP mRNA expression. nih.govnih.govdiabetesjournals.org In models of insulin deficiency, such as streptozotocin-induced diabetes, there is a marked decrease in the expression of GALP mRNA in the arcuate nucleus. nih.govdiabetesjournals.org This reduction can be corrected by treatment with either insulin or leptin, with evidence suggesting an additive effect when both hormones are administered. nih.gov Furthermore, direct administration of insulin into the brain of fasted rats has been shown to reverse the fasting-induced decrease in GALP mRNA, indicating that insulin can act centrally to modulate GALP gene expression. diabetesjournals.org
Thyroid Hormones: Circulating thyroid hormones also exert regulatory control over hypothalamic GALP mRNA levels. nih.govnih.gov Surgical removal of the thyroid gland (thyroidectomy), which leads to a deficiency in thyroid hormones, results in decreased hypothalamic GALP mRNA. nih.govnih.gov This effect is partially reversed by the replacement of thyroxine in thyroidectomized rats, confirming the influence of thyroid hormones on GALP gene expression. nih.govnih.gov
Table 2: Influence of Metabolic Hormones on Hypothalamic GALP mRNA Expression
| Hormone | Effect on GALP mRNA Expression | Experimental Observation |
|---|---|---|
| Leptin | Stimulatory | Fasting reduces GALP mRNA; leptin administration reverses this effect. nih.govnih.gov |
| Insulin | Stimulatory | Insulin deficiency decreases GALP mRNA; insulin treatment restores expression. nih.govdiabetesjournals.org |
| Thyroid Hormones | Stimulatory | Thyroidectomy reduces GALP mRNA; thyroxine replacement partially restores it. nih.govnih.gov |
Beyond hormonal signals, the expression of the GALP gene is also regulated by the availability of circulating metabolic fuels, such as glucose. nih.gov Specialized neurons within the central nervous system monitor blood glucose levels, and this information is integrated to modulate the expression of various neuropeptides, including GALP. nih.gov This suggests that GALP neurons are not only responsive to hormonal indicators of long-term energy stores but also to more acute fluctuations in nutrient availability. nih.gov
The regulatory effects of metabolic hormones like leptin and insulin on GALP gene expression are mediated by specific intracellular signaling cascades.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a key intracellular cascade that is common to both insulin and leptin signaling in the hypothalamus. diabetesjournals.orgnih.gov This pathway is integral in mediating the effects of these hormones on neuropeptide gene expression, including that of GALP. nih.gov Research indicates that PI3K signaling is important for maintaining the basal expression of the GALP gene in the hypothalamus. nih.gov The activation of this pathway by insulin and leptin likely represents a point of convergence for these two hormonal systems in their regulation of GALP neurons. diabetesjournals.org
Transcriptional Regulation Mechanisms in the Central Nervous System
Intracellular Signaling Pathways Modulating GALP Gene Expression
Downstream Transcriptional Factors (e.g., FoxO1)
Current scientific literature available through extensive searches does not establish a direct regulatory link between the transcription factor FoxO1 and the human prepro-GALP gene. While FoxO1 is a known regulator of various genes involved in metabolism, such as preproglucagon and G6PC1, its role as a downstream transcriptional factor for prepro-GALP has not been documented in the reviewed sources.
Post-Translational Processing of Prepro-GALP
The biosynthesis of mature, biologically active peptides from the initial prepro-GALP polypeptide involves several critical post-translational modification steps. This process ensures the generation of functional peptide fragments.
Proteolytic Cleavage Sites and Fragment Generation
Following translation, the prepro-GALP precursor protein undergoes proteolytic processing to yield the mature 60-amino acid GALP and potentially other peptide fragments. This cleavage is carried out by a family of enzymes known as prohormone convertases (PCs), such as PC1/3 and PC2, which are essential for the maturation of many neuropeptides and peptide hormones. These enzymes typically recognize and cleave at sites marked by single or paired basic amino acid residues (e.g., Lysine, Arginine).
While it is established that prepro-GALP is cleaved to produce mature GALP, the specific prohormone convertases responsible for this process in humans and the exact locations of the cleavage sites within the human prepro-GALP sequence are not yet fully detailed in the scientific literature. The process is analogous to the processing of other prohormones like pro-opiomelanocortin (POMC) and proneurotensin, where sequential enzymatic cleavage at specific basic residues generates multiple active peptides.
Amidated versus Non-Amidated Forms of GALP Fragments
C-terminal amidation is a crucial post-translational modification for a vast number of bioactive peptides, and evidence suggests its importance for GALP fragments. This process, catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM), involves the conversion of a C-terminal glycine residue into an amide group.
Amidation often enhances the biological activity, receptor binding affinity, and stability of peptides by protecting them from degradation by carboxypeptidases. For instance, in studies of glucagon-like peptide-1 (GLP-1), the amidated form shows enhanced stability in plasma compared to its non-amidated counterpart. nih.gov Similarly, for the hormone amylin, C-terminal amidation significantly impacts receptor activation and is crucial for its physiological function. ucl.ac.uk
While direct comparative studies on the bioactivity of amidated versus non-amidated GALP are limited, synthetic amidated forms, such as human GALP (1–32)-amide, are frequently used in research. This implies that the amidated form is considered the biologically relevant and potent version of the peptide, likely possessing greater stability and efficacy, consistent with the established role of amidation for other neuropeptides. ucl.ac.uknih.gov
Differential Splicing of the GALP Gene and Functional Implications
The human GALP gene undergoes differential splicing, a process where different exons of the gene are included or excluded from the final messenger RNA (mRNA). This mechanism generates distinct protein variants from a single gene, significantly expanding its functional diversity.
Identification of Splice Variants (e.g., Alarin)
The most significant and well-characterized splice variant of the GALP gene is alarin (B1578645) . nih.govbiorxiv.org Alarin mRNA is produced when exon 3 of the prepro-GALP gene is skipped during the splicing process. biorxiv.orgresearchgate.net This exclusion results in a frameshift, leading to a premature stop codon and the translation of a novel peptide sequence. nih.gov
The resulting human alarin peptide is 25 amino acids long. It shares the first five N-terminal amino acids with the mature GALP sequence but features a completely distinct 20-amino acid sequence at its C-terminus, with no homology to GALP or any other known murine or human protein. nih.govbiorxiv.org This unique structure underpins the distinct biological functions of alarin compared to GALP.
| Feature | GALP | Alarin |
|---|---|---|
| Genetic Origin | Standard splicing of the GALP gene | Alternative splicing of the GALP gene (Exon 3 skipping) biorxiv.orgresearchgate.net |
| Length (Human) | 60 amino acids | 25 amino acids biorxiv.org |
| Sequence Homology | Shares homology with galanin (residues 9-21) | Shares only the first 5 N-terminal amino acids with GALP nih.gov |
Distinct Biological Activities and Receptor Interactions of Splice Variants
The structural divergence between GALP and its splice variant alarin leads to markedly different biological activities and receptor interactions.
GALP functions primarily as a neuropeptide in the central nervous system, where it is involved in the regulation of energy homeostasis, appetite, and reproduction. researchgate.netresearchgate.net It exerts its effects by binding to and activating the known galanin receptors: GalR1, GalR2, and GalR3. researchgate.net
In stark contrast, alarin does not bind to any of the known galanin receptors. nih.gov Its unique C-terminal sequence dictates a distinct set of biological functions and interactions with a yet-unidentified receptor. The known biological activities of alarin include:
Vasoactive Effects : Alarin acts as a potent vasoconstrictor and demonstrates anti-edema activity in the cutaneous microvasculature. nih.gov
Antimicrobial Activity : Unlike GALP, alarin exhibits antimicrobial properties, specifically inhibiting the growth of Gram-negative bacteria such as Escherichia coli. biorxiv.org Its potency is comparable to the well-studied antimicrobial peptide LL-37, but it does not cause hemolysis. biorxiv.org
Metabolic and Reproductive Regulation : Central administration of alarin has been shown to influence glucose homeostasis and stimulate the release of luteinizing hormone (LH), suggesting a role in metabolism and reproduction that is distinct from GALP's mechanisms.
The discovery of alarin highlights how alternative splicing of the GALP gene generates a peptide with a completely different functional profile, which does not interact with the canonical receptors of its parent peptide family.
| Property | GALP | Alarin |
|---|---|---|
| Primary Biological Activities | Regulation of appetite, energy homeostasis, reproduction researchgate.netresearchgate.net | Vasoactive (vasoconstriction), anti-edema, antimicrobial (Gram-negative bacteria), regulation of glucose and reproduction nih.govbiorxiv.org |
| Receptor Interactions | Binds to galanin receptors (GalR1, GalR2, GalR3) researchgate.net | Does not bind to known galanin receptors; its specific receptor is unidentified nih.gov |
Receptor Pharmacology of Galp 1 32 Human
Interactions with Galanin Receptor Subtypes (GalR1, GalR2, GalR3)
GALP(1-32) (human) interacts with the three known galanin receptor subtypes—GalR1, GalR2, and GalR3—which are all G-protein-coupled receptors (GPCRs) nih.govpnas.orgnih.gov. The interactions are characterized by specific binding affinities and subsequent activation of intracellular signaling pathways.
Research into the binding properties of GALP fragments has provided insight into their receptor selectivity. Ligand binding assays have determined the inhibitory concentration (IC50) values for human GALP(1-32) at two of the three receptor subtypes. The peptide exhibits a binding affinity for GalR1 with an IC50 of 129 nM and a higher affinity for GalR2 with an IC50 of 69 nM. nih.gov While specific binding data for GALP(1-32) on GalR3 is not detailed, studies on the full-length human GALP (1-60) have shown it has the highest affinity for GalR3 (IC50 = 10 nM), followed by GalR2 (IC50 = 28 nM) and GalR1 (IC50 = 77 nM) nih.gov. This suggests that the broader GALP family of peptides interacts significantly with GalR3.
The N-terminally truncated fragment, GALP(3-32) (human), has also been studied and shows different binding characteristics compared to GALP(1-32). GALP(3-32) demonstrates a significantly higher affinity for both GalR1 and GalR2. medchemexpress.commedchemexpress.com Specifically, GALP(3-32) binds to GalR1 with an IC50 of 33 nM and to GalR2 with an IC50 of 15 nM. medchemexpress.commedchemexpress.com
This comparison reveals that the removal of the first two amino acids from the N-terminus of GALP(1-32) results in a fragment, GALP(3-32), with approximately a 4-fold increase in binding affinity for both GalR1 and GalR2. nih.govmedchemexpress.commedchemexpress.com
Interactive Data Table: Comparative Binding Affinities (IC50 nM)
| Compound | GalR1 (IC50 nM) | GalR2 (IC50 nM) |
| GALP(1-32) (human) | 129 | 69 |
| GALP(3-32) (human) | 33 | 15 |
GALP(1-32) (human) functions as an agonist at galanin receptors. guidetopharmacology.orgcore.ac.uk Upon binding, it activates the receptor, initiating a cascade of intracellular events. Studies on various GALP fragments confirm their role as potent galanin receptor agonists, capable of eliciting biological responses mediated by these receptors. nih.govcore.ac.ukmoleculardepot.com
As members of the GPCR superfamily, galanin receptors translate the extracellular signal of GALP binding into an intracellular response by activating heterotrimeric G-proteins. nih.govpnas.org The three galanin receptor subtypes differ in their primary G-protein coupling, leading to the activation of distinct downstream signaling cascades. pnas.orgnih.gov
The GalR1 and GalR3 subtypes predominantly couple to inhibitory G-proteins of the Gi/o family. pnas.orgnih.govnih.gov Activation of these receptors by an agonist like GALP(1-32) leads to the inhibition of the enzyme adenylyl cyclase. genecards.orgpatsnap.com This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govpatsnap.com
In contrast to GalR1 and GalR3, the GalR2 subtype primarily signals through the Gq/11 family of G-proteins. pnas.orgnih.gov The binding of GALP(1-32) to GalR2 can also involve Gi and G12 proteins. acs.orgnih.govnih.gov Activation of the Gq/11 pathway stimulates the enzyme phospholipase C (PLC). nih.govyoutube.com PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com The generation of IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. nih.govnih.gov This cascade, along with DAG-mediated activation of protein kinase C (PKC), can lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. acs.org
G-Protein Coupled Receptor (GPCR) Signaling Pathways Activated by GALP-GalR Interactions
Investigation of Potential GALP-Specific Receptors
While Galanin-like peptide (GALP) was initially identified as a ligand for the known galanin receptors (GalR1, GalR2, and GalR3), a growing body of evidence suggests that many of its physiological effects may be mediated through one or more as-yet-unidentified GALP-specific receptors. nih.gov This has led to significant research into the potential for galanin receptor-independent actions of GALP and the application of various techniques to deorphanize its putative cognate receptor.
Evidence for Galanin Receptor-Independent Actions of GALP in Vivo
Initial in vitro studies demonstrated that GALP could bind to and activate GalR1, GalR2, and GalR3. nih.gov However, subsequent in vivo research has revealed significant discrepancies between the actions of GALP and galanin, the primary endogenous ligand for these receptors. These conflicting actions strongly suggest that GALP may not act exclusively through the established galanin receptor system in a physiological context. nih.gov
Several lines of evidence support this hypothesis. Although there are some functional similarities, such as the stimulation of gonadotropin secretion, there are also drastically opposing actions between the two peptides. nih.gov For example, GALP has been shown to stimulate metabolic rate and male sexual behavior, whereas galanin inhibits these functions. nih.gov Furthermore, while galanin is known to be orexigenic (appetite-stimulating) in rats, GALP is anorexigenic (appetite-suppressing) in all species examined so far. nih.gov
Studies utilizing knockout mouse models have provided further compelling evidence. Research has shown that GALP's effects on food intake and body weight are comparable in both GalR1 and GalR2 knockout mice and their wild-type littermates, indicating that these receptors are not essential for mediating these specific actions of GALP. frontiersin.org These findings have fueled the hypothesis that GALP's physiological role in energy homeostasis and reproduction may be independent of the known galanin receptors. nih.gov
| Physiological Function | Effect of Galanin | Effect of GALP(1-32) (human) | Implication for Receptor Specificity |
| Metabolic Rate | Inhibitory nih.gov | Stimulatory nih.gov | Suggests distinct receptor pathways |
| Male Sexual Behavior | Inhibitory nih.gov | Stimulatory nih.govfrontiersin.org | Points to separate mechanisms of action |
| Appetite Regulation | Orexigenic (in rats) nih.gov | Anorexigenic nih.govfrontiersin.org | Indicates different receptor targets |
| Food Intake/Body Weight | N/A | Unchanged in GalR1/GalR2 KO mice frontiersin.org | Demonstrates independence from GalR1/GalR2 |
Methodological Approaches for Deorphanization of Putative GALP Receptors
The process of identifying an endogenous ligand for a previously uncharacterized receptor is known as "deorphanization". guidetopharmacology.org Given the evidence for a unique GALP receptor, researchers have turned to established and emerging techniques for G protein-coupled receptor (GPCR) deorphanization, as the known galanin receptors belong to this family. nih.govguidetopharmacology.org Every GPCR was once an orphan, and the process of pairing them with their natural ligands is crucial for understanding their biological roles and developing them as therapeutic targets. nih.gov
Reverse Pharmacology: This is a traditional and successful strategy for deorphanizing GPCRs. diva-portal.org The process involves expressing the cDNA of a candidate orphan GPCR in a host cell line. diva-portal.org These cells are then exposed to a library of potential ligands, including GALP. Receptor activation is detected by measuring changes in intracellular second messengers, such as calcium mobilization or cyclic AMP (cAMP) levels. diva-portal.orgnih.gov
Functional Screening Assays: A variety of high-throughput screening assays can be employed to detect ligand-receptor interactions. These methods offer diverse ways to measure receptor activation, increasing the likelihood of a successful pairing. nih.gov
β-Arrestin Recruitment Assays: These assays detect the recruitment of β-arrestin proteins to the GPCR upon ligand binding and activation, a common step in GPCR signaling and internalization. nih.gov
Receptor Internalization Assays: Real-time monitoring of the ligand-induced movement of the receptor from the cell surface into the cell's interior provides another measure of receptor activation. nih.gov
Dynamic Mass Redistribution (DMR): This label-free technology measures changes in the local mass density of the cell monolayer that occur in response to GPCR activation, providing an integrated readout of the cellular response. nih.gov
Integrative Approaches: Combining computational methods with experimental screening has proven highly effective. frontiersin.org This can involve creating a machine-learning model based on the sequence and structural characteristics of known peptide-binding receptors to predict which orphan GPCRs are most likely to bind to a peptide like GALP. nih.gov These prioritized candidates can then be screened pharmacologically using a suite of complementary assays to maximize the chances of identifying a novel interaction. nih.gov The benchmark for confirming a new ligand-receptor pair typically requires validation in at least two independent, orthogonal assays. frontiersin.org
| Methodological Approach | Description | Key Advantages |
| Reverse Pharmacology | Expressing an orphan GPCR in host cells and screening a ligand library for activation, often by measuring second messengers. diva-portal.orgfrontiersin.org | A foundational, proven method for GPCR deorphanization. frontiersin.org |
| β-Arrestin Recruitment | Detects the interaction of β-arrestin with the activated GPCR. nih.gov | Captures a key signaling event common to many GPCRs. |
| Receptor Internalization | Monitors the ligand-induced movement of receptors from the cell surface into the cell. nih.gov | Provides a direct visual and quantifiable measure of receptor activation and regulation. |
| Integrative Approaches | Combines computational predictions (e.g., machine learning, molecular docking) with experimental screening. nih.govfrontiersin.org | Increases efficiency by prioritizing likely candidates; higher success rate. frontiersin.org |
Neurobiological Distribution and Circuitry of Galp Human
Central Nervous System Distribution of GALP-Expressing Neurons
The expression of GALP in the adult brain is not widespread; instead, it is concentrated in key areas of the hypothalamus and the pituitary gland. nih.govnih.gov This limited distribution suggests specialized roles for the peptide in neuroendocrine regulation. karger.com
The hypothalamic arcuate nucleus (ARC) is the principal site of GALP-expressing neurons in the central nervous system of several species, including rats and macaques. nih.govnih.govoup.comfrontiersin.org In situ hybridization studies have consistently identified GALP mRNA throughout the rostrocaudal extent of the ARC. nih.govkarger.com The highest density of these neurons is often found in the posterior and periventricular zones of the ARC. nih.govkarger.com
GALP-positive neurons are predominantly located in the ventromedial part of the ARC, with many situated close to the wall of the third ventricle. nih.gov This strategic location within the ARC, an area with a relatively permeable blood-brain barrier, positions GALP neurons to monitor and respond to circulating metabolic signals. nih.gov Indeed, GALP gene expression in the ARC is significantly influenced by metabolic hormones such as leptin and insulin (B600854). nih.govoup.com For instance, leptin administration has been shown to increase the number of GALP-expressing neurons and the levels of GALP mRNA. oup.comoup.com In contrast, fasting conditions are associated with a decrease in GALP mRNA levels in the ARC. nih.gov
Table 1: Research Findings on GALP Expression in the Hypothalamic Arcuate Nucleus (ARC)
| Finding | Species | Significance | Reference(s) |
|---|---|---|---|
| Primary site of GALP mRNA and peptide expression. | Rat, Mouse, Macaque | Establishes the ARC as the main hub for central GALP synthesis. | nih.gov, oup.com, oup.com, frontiersin.org |
| Neurons are mainly in the ventromedial and posterior ARC. | Rat | Provides specific anatomical localization within the nucleus. | nih.gov, karger.com |
| Expression is regulated by metabolic hormones (e.g., leptin). | Rat, Mouse | Links GALP function to energy homeostasis. | nih.gov, oup.com, oup.com |
| Leptin deficiency is linked to reduced GALP mRNA expression. | Mouse | Confirms the regulatory role of leptin on GALP neurons. | nih.gov, oup.com |
| GALP neurons in the ARC co-express leptin receptors. | Rat | Indicates a direct mechanism for leptin to act on these neurons. | oup.com |
In addition to the hypothalamus, GALP is also expressed in the posterior pituitary gland (neurohypophysis). nih.govoup.comoup.com Unlike the neuronal expression in the ARC, the cells expressing GALP in the posterior pituitary are pituicytes. oup.comnih.gov Pituicytes are specialized glial cells, similar to astrocytes, that are believed to modulate the release of neurohypophysial hormones like oxytocin (B344502) and vasopressin. nih.govproteinatlas.orgwikipedia.org
The expression of GALP in the posterior pituitary appears to be regulated by the body's hydration status. oup.com Studies in rats have shown that conditions such as dehydration or salt-loading lead to an increase in GALP mRNA expression in the pituicytes of the neural lobe. oup.com This suggests a potential role for pituicyte-derived GALP in regulating fluid balance, possibly by influencing the release of vasopressin and oxytocin from nerve terminals within the posterior pituitary. nih.gov
Neuronal Projections and Anatomical Substrates
The functional impact of GALP is determined by the intricate network of connections its neurons form. Hypothalamic GALP neurons project to various brain regions and, in turn, receive inputs from other key neuronal systems involved in physiological regulation. nih.govnih.gov
GALP-immunoreactive fibers originating from neurons in the arcuate nucleus project to several areas of the forebrain. frontiersin.orgnih.gov These projections form the anatomical basis for GALP's involvement in processes like energy balance and reproduction. nih.gov A significant portion of these efferent fibers targets other hypothalamic nuclei. nih.gov
Table 2: Documented Efferent Projections of Hypothalamic GALP Neurons
| Target Brain Region | Putative Function | Reference(s) |
|---|---|---|
| Hypothalamic Nuclei | ||
| Paraventricular Nucleus (PVN) | Regulation of feeding and neuroendocrine function. | nih.gov |
| Medial Preoptic Area (mPOA) | Control of reproductive behaviors and hormone release. | nih.gov |
| Lateral Hypothalamus (LH) | Regulation of feeding, arousal, and motivation. | nih.gov |
| Arcuate Nucleus (ARC) | Local feedback and modulation of other ARC neurons. | nih.gov |
| Periventricular Hypothalamic Nucleus | Integration of endocrine and autonomic responses. | nih.gov |
| Extra-Hypothalamic Regions | ||
| Bed Nucleus of the Stria Terminalis | Integration of stress and reward information. | nih.gov |
| Lateral Septal Nucleus | Modulation of emotional and motivational states. | nih.gov |
These projections appear to make contact with various neuronal populations, including those that regulate feeding and reproduction, such as neurons containing melanin-concentrating hormone or orexin (B13118510). nih.govmdpi.com
GALP-expressing neurons in the ARC are targets for other neuropeptidergic systems, indicating that GALP acts downstream of several key regulators of energy balance. nih.gov Morphological studies have provided evidence for direct inputs from orexin and neuropeptide Y (NPY) systems. nih.govmdpi.com
Orexin-immunoreactive fibers have been observed in close contact with GALP-positive neurons in the rat ARC. nih.gov Furthermore, a subset of these GALP neurons (approximately 9%) expresses the orexin-1 receptor protein, suggesting a direct functional interaction. nih.gov Similarly, NPY-positive fibers also project onto GALP-expressing neurons. nih.gov In macaques, these GALP neurons have been shown to express mRNA for the NPY Y1 receptor. nih.gov These findings suggest that the activity of GALP neurons is modulated by orexigenic signals from orexin and NPY neurons, positioning GALP as a potential downstream mediator of their effects. nih.govmdpi.com
Table 3: Characterized Afferent Inputs to Hypothalamic GALP Neurons
| Input Neuron Type | Receptor on GALP Neuron | Significance | Reference(s) |
|---|---|---|---|
| Orexin | Orexin-1 Receptor (OX1R) | Suggests GALP neurons are a downstream target for orexin, linking arousal and metabolic systems. | nih.gov |
| Neuropeptide Y (NPY) | NPY Y1 Receptor | Indicates that NPY, a potent appetite stimulator, directly modulates GALP neuronal activity. | nih.gov |
Role of Galp 1 32 Human in Central Physiological Regulation
Regulation of Energy Homeostasis
GALP signaling is integral to the maintenance of energy balance, influencing food intake, body weight, and energy expenditure. nih.gov While not essential for metabolic regulation under normal conditions, its role becomes prominent during metabolic challenges, such as fasting or high-fat diet consumption. nih.govnih.gov
The hypothalamus is the primary center for regulating feeding behavior, containing interconnected nuclei that process signals related to energy status. nih.govfrontiersin.org GALP, produced in the ARC, is a significant modulator within this intricate network. walshmedicalmedia.comresearchgate.net Its effects on appetite are complex, exhibiting both species- and time-dependent actions. nih.gov
Initially, central administration of GALP in rats was found to acutely stimulate food intake, suggesting an orexigenic (appetite-stimulating) role. nih.gov This short-term effect is thought to be mediated by other hypothalamic neuropeptides. nih.gov Research indicates that GALP administration increases the expression of c-Fos, a marker of neuronal activation, in neuropeptide Y (NPY)-containing neurons in the dorsomedial hypothalamus (DMH). walshmedicalmedia.com The orexigenic action of GALP can be suppressed by blocking NPY signaling. walshmedicalmedia.com Additionally, GALP administration activates orexin (B13118510) neurons in the lateral hypothalamus, and blocking orexin signaling can reduce GALP-induced feeding. nih.gov
Conversely, over a 24-hour period following central administration, GALP leads to a significant decrease in food intake and body weight in both rats and mice, demonstrating a potent anorexigenic (appetite-suppressing) effect. nih.govnih.gov These longer-term anorexigenic effects appear to be independent of the melanocortin system, as chronic GALP treatment in leptin-deficient ob/ob mice decreased the expression of pro-opiomelanocortin (POMC) mRNA. nih.gov This dual action suggests that GALP engages different neural circuits over time to regulate feeding.
Table 1: Research Findings on GALP's Role in Feeding Behavior
| Study Focus | Model System | Key Findings | Citation |
|---|---|---|---|
| Acute Feeding Response | Rats | Intracerebroventricular (i.c.v.) injection of GALP acutely stimulates feeding. This effect may be mediated by NPY and orexin neurons. | nih.gov |
| Long-Term Feeding and Body Weight | Rats and Mice | 24 hours after i.c.v. administration, GALP causes a decrease in food intake and body weight. | nih.gov |
| Effect in Leptin-Deficient Mice | ob/ob Mice | Acute i.c.v. administration of GALP induced a decrease in food intake that remained significant for 4 days. | nih.gov |
| GALP-Deficient Mice | GALP Knockout (KO) Mice | After a fast, GALP KO mice consumed less food during refeeding compared to wild-type controls. | nih.gov |
In studies using leptin-deficient ob/ob mice, which are characteristically obese, chronic GALP treatment resulted in a greater decrease in body weight compared to pair-fed controls, who consumed the same reduced amount of calories. nih.govoup.com This finding highlights that GALP promotes weight loss by increasing metabolic rate. nih.gov Furthermore, mice genetically engineered to lack GALP (GALP knockout mice) gain less weight on a high-fat diet compared to their wild-type counterparts, despite similar food consumption, suggesting that endogenous GALP signaling is involved in the metabolic response to nutritional challenges. nih.gov GALP administration has also been shown to improve lipid metabolism in the liver and increase glucose uptake in skeletal muscle, contributing to its anti-obesity effects. walshmedicalmedia.com
A key mechanism through which GALP influences metabolic rate is by activating the sympathetic nervous system (SNS), which leads to increased thermogenesis (heat production). nih.govoup.com Central administration of GALP in mice results in an increase in core body temperature. nih.govnih.gov This thermogenic effect is linked to the activation of brown adipose tissue (BAT), a specialized fat tissue involved in heat generation. nih.gov
Studies have shown that GALP treatment increases the expression of uncoupling protein 1 (UCP-1) mRNA and protein in BAT. nih.govoup.com UCP-1 is a crucial protein that uncouples mitochondrial respiration from ATP synthesis, dissipating energy as heat. oup.com The activation of the SNS by GALP stimulates this process in BAT. nih.govglucagon.com Further research demonstrates that GALP's effects on lipid metabolism in the liver and adipose tissue are mediated by sympathetic nerve stimulation. nih.gov These findings suggest that leptin, a hormone that signals energy sufficiency, may exert some of its metabolic effects, including SNS activation and thermogenesis, through the action of GALP. nih.govoup.com
Table 2: Research Findings on GALP's Metabolic Effects
| Metabolic Parameter | Model System | Effect of GALP Administration | Citation |
|---|---|---|---|
| Body Weight | ob/ob Mice | Chronic administration caused a sustained decrease in body weight. | nih.govoup.com |
| Body Temperature | Mice | Increased core body temperature. | nih.govnih.gov |
| Brown Adipose Tissue (BAT) | ob/ob Mice | Increased uncoupling protein 1 (UCP-1) mRNA and protein expression. | nih.govoup.com |
| Lipid Metabolism | Mice | Stimulates fatty acid β-oxidation in the liver and lipolysis in adipose tissue via the SNS. | nih.gov |
| Gene Expression | Mice | Reduced hepatic SREBP-1c (regulates fatty acid synthesis) and increased muscle GLUT4 (mediates glucose uptake). | walshmedicalmedia.com |
Neuroendocrine Regulation of Reproduction
GALP neurons serve as a critical link between metabolic status and the reproductive axis. nih.govnih.gov The peptide's expression is modulated by metabolic hormones, and it, in turn, influences the secretion of key reproductive hormones, highlighting its role in ensuring that reproductive processes are aligned with energy availability. physiology.org
GALP is a potent stimulator of Luteinizing Hormone (LH) secretion from the pituitary gland. physiology.org This effect is not direct but is mediated through the hypothalamus. nih.gov Central administration of GALP leads to an increase in plasma LH levels. nih.gov This is achieved by activating Gonadotropin-Releasing Hormone (GnRH) neurons in the medial preoptic area of the hypothalamus. nih.gov GALP-immunoreactive fibers are found in close proximity to GnRH neurons, and GALP administration induces c-Fos expression in these cells, indicating their activation. nih.gov The subsequent release of GnRH from these neurons into the portal blood system stimulates the pituitary to secrete LH. nih.gov The stimulatory effect of GALP on LH secretion is completely blocked by pretreatment with a GnRH receptor antagonist, confirming that its action is dependent on the GnRH pathway. nih.gov
The response of LH to GALP administration is sexually dimorphic and varies with developmental stage. physiology.org In rats, males exhibit a significantly greater LH response to GALP than females. physiology.org Furthermore, the sensitivity to GALP is notably enhanced during male puberty, suggesting a specific role for the peptide in this developmental window. physiology.org This heightened responsiveness during puberty may be a mechanism to relay information about metabolic sufficiency to the reproductive axis to ensure proper maturation. physiology.org
Table 3: Research Findings on GALP and LH Secretion
| Study Focus | Model System | Key Findings | Citation |
|---|---|---|---|
| Mechanism of Action | Male Rats | I.c.v. GALP increases plasma LH levels by stimulating hypothalamic GnRH release; this effect is blocked by a GnRH antagonist. | nih.gov |
| Sexual Dimorphism | Rats | The LH secretory response to GALP is more pronounced in males than in females. | physiology.org |
| Pubertal Sensitivity | Male Rats | Sensitivity of the LH response to GALP is significantly enhanced at the time of puberty. | physiology.org |
| Metabolic Stress | Male Rats | I.c.v. infusion of GALP can reverse the suppressive effects of streptozotocin-induced diabetes on LH levels. | nih.gov |
The timing of puberty is influenced by a combination of genetic and environmental factors, with nutritional status being a critical permissive element. nih.govchusj.org The reproductive system's maturation is delayed when energy reserves are insufficient. jcrpe.org Neuropeptides that convey metabolic information to the GnRH neuronal network are crucial for this process, and GALP has emerged as a key player in this integration. nih.govphysiology.org
GALP can counteract the detrimental effects of a negative energy balance on pubertal maturation and gonadotropin release. nih.gov For instance, in a state of metabolic stress induced by fasting, the normal secretion of LH is suppressed. physiology.org However, administration of GALP can still elicit an LH response, suggesting it can override some of the inhibitory signals caused by energy deficit. physiology.org Similarly, GALP infusion has been shown to reverse the suppression of LH levels in a diabetic rat model, further supporting its role in linking metabolic health to reproductive function. nih.gov The heightened sensitivity of the reproductive axis to GALP during male puberty suggests that it may be an important signal for initiating or sustaining pubertal development when metabolic conditions are favorable. physiology.org
Modulation of Sex-Specific Behaviors in Animal Models
GALP(1-32) has demonstrated a significant, though species-dependent, influence on male sexual behavior in animal models. In adult male rats, central administration of GALP has been shown to stimulate male-typical sexual behaviors. wikipedia.org This effect appears to be mediated through the medial preoptic area (mPOA) of the hypothalamus, a critical region for the expression of male sexual functions. wikipedia.orgnih.gov Studies suggest that GALP activates these behaviors by stimulating dopaminergic neurons that terminate within the mPOA. wikipedia.org When dopaminergic fiber input to the mPOA was eliminated in male rats, the stimulatory effect of GALP on sexual behavior was abolished. wikipedia.org Interestingly, this pro-sexual effect in rats seems to be independent of the testosterone (B1683101) environment. frontiersin.org
In contrast, studies in mice have shown an opposite effect, where central administration of GALP inhibits male sexual behavior. frontiersin.org This highlights a significant species-specific divergence in the function of GALP concerning sexual motivation and performance. The contrasting effects in rats and mice suggest complex and differentially evolved neural circuits that are modulated by this peptide.
| Animal Model | Effect of GALP Administration | Mediating Brain Region | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Rat | Stimulation of Sexual Behavior | Medial Preoptic Area (mPOA) | Activation of dopaminergic neurons terminating in the mPOA | wikipedia.org |
| Mouse | Inhibition of Sexual Behavior | Not specified | Not specified | frontiersin.org |
Hypothalamic-Pituitary Axis Modulation
GALP is a significant modulator of the hypothalamic-pituitary axis, which is the central command system for regulating numerous endocrine functions, including metabolism, stress, and reproduction. Its primary production in the arcuate nucleus, with projections to key regulatory areas like the paraventricular nucleus (PVN), places it in a prime position to influence pituitary hormone secretion. nih.gov
One of the most well-documented effects of GALP is its inhibitory action on the Hypothalamic-Pituitary-Thyroid (HPT) axis. nih.gov Central administration of GALP into the paraventricular nucleus of the hypothalamus in rats significantly decreases the circulating levels of Thyroid-Stimulating Hormone (TSH). nih.govresearchgate.net This effect is believed to be mediated by the inhibition of Thyrotropin-Releasing Hormone (TRH) release from the hypothalamus. nih.govresearchgate.net In vitro studies using hypothalamic explants have confirmed that GALP can directly inhibit the release of TRH. nih.govresearchgate.net By suppressing TRH, GALP consequently reduces the stimulation of thyrotrope cells in the anterior pituitary, leading to lower TSH secretion. researchgate.net This action on the HPT axis underscores GALP's role in the central regulation of energy homeostasis, as thyroid hormones are critical regulators of basal metabolic rate. researchgate.netnih.gov
| Parameter | Effect of GALP | Mechanism | Reference |
|---|---|---|---|
| Circulating TSH Levels | Decrease | Suppression of hypothalamic TRH release | nih.govresearchgate.net |
| Hypothalamic TRH Release | Inhibition | Direct action on hypothalamic explants | nih.govresearchgate.net |
| Direct Pituitary TSH Release | No significant effect | Studies on dispersed rat pituitary cells showed no direct inhibition | researchgate.net |
Other Potential Central Nervous System Functions
Beyond its roles in reproduction and thyroid regulation, GALP is involved in several other fundamental homeostatic processes within the central nervous system.
Evidence strongly suggests a role for GALP in the central regulation of fluid and osmotic balance. The expression of the GALP gene is significantly influenced by the body's hydration status. In rats subjected to osmotic challenges such as dehydration (water deprivation) or salt loading, GALP mRNA expression is markedly induced in pituicytes, which are specialized glial cells in the posterior pituitary. mdpi.com Furthermore, central administration of GALP in rats has been shown to stimulate the release of vasopressin (also known as antidiuretic hormone or ADH), a key hormone responsible for promoting water reabsorption in the kidneys. nih.gov This finding directly links GALP to the hormonal control of water retention. While direct studies measuring water intake following GALP administration are limited, its ability to stimulate vasopressin release and its regulation by osmotic stress firmly place it as a component of the neural circuitry governing osmotic homeostasis. nih.govmdpi.com
GALP appears to be an important modulator of the body's response to stress, primarily through its interaction with the Hypothalamic-Pituitary-Adrenal (HPA) axis. Stressful stimuli, such as foot shocks, have been shown to induce the expression of c-Fos, a marker of neuronal activation, in GALP neurons in the rat hypothalamus. nih.gov Intraperitoneal administration of GALP in rats can lead to an increase in blood adrenocorticotropic hormone (ACTH) concentration. plos.org Central injection of GALP also elevates plasma ACTH levels. nih.gov ACTH, in turn, stimulates the adrenal glands to release glucocorticoids like corticosterone (B1669441). Conversely, some studies focusing on the broader galanin system have shown that direct injection of galanin into the PVN can inhibit corticosterone release, suggesting a complex, and possibly receptor-dependent, regulatory role. nih.gov Furthermore, GALP expression can be induced by inflammatory stimuli, and it may mediate some of its effects through inflammatory cytokines like interleukin-1, which are themselves key components of the stress response. mdpi.comnih.gov
| Stimulus/Action | Effect on GALP System | Resulting Physiological Change | Reference |
|---|---|---|---|
| Foot Shock Stress | Activates GALP neurons (c-Fos expression) | Indicates GALP neuron involvement in stress processing | nih.gov |
| Central GALP Administration | Stimulates ACTH and vasopressin release | Activation of the HPA axis and water retention pathways | nih.gov |
| Peripheral GALP Administration | Increases blood ACTH concentration | Activation of the HPA axis | plos.org |
| Inflammatory Stimuli | Induces GALP gene expression | Suggests a role for GALP as an inflammatory/stress mediator | mdpi.com |
The galanin system, including GALP and its receptors, has been implicated in the pathophysiology of mood disorders like depression. researchgate.netplos.org Animal studies have shown that the galanin system is involved in anxiety- and depression-like behaviors. researchgate.net In a rat model of depression using chronic mild stress, a significant and selective increase in the mRNA levels for galanin receptor 1 (GALR1) was observed in the ventral periaqueductal gray (vPAG), a brain region involved in mood and stress. Knocking down this receptor in the vPAG reversed the depression-like behaviors in the stressed rats. While many studies focus on galanin itself, the non-peptide fragment Galanin(1-15), which is part of the GALP sequence, has been shown to potentiate the antidepressant-like effects of the SSRI escitalopram (B1671245) in a rat model of depression. frontiersin.org This effect was blocked by a GALR2 antagonist, suggesting the involvement of this specific receptor in mediating potential antidepressant actions. frontiersin.org Human postmortem studies and genetic association studies also support a role for the galanin system in major depressive disorder, particularly in interaction with life stress. researchgate.netplos.org These findings suggest that ligands for galanin receptors, potentially including GALP or its fragments, could represent novel targets for antidepressant therapies. wikipedia.orgfrontiersin.org
Peripheral Expression and Systemic Implications of Galp Human
Detection of GALP-Immunoreactivity in Peripheral Circulation
GALP-immunoreactivity has been detected in the blood, indicating that the peptide circulates throughout the body. nih.gov While the precise origins of circulating GALP are not fully elucidated, the pituicytes of the posterior pituitary gland have been proposed as a potential source. nih.govnih.gov Studies have shown that while factors like inflammatory stress can significantly alter GALP mRNA expression in the pituitary, corresponding changes in plasma GALP concentrations have not been consistently observed. nih.gov It is thought that this circulating GALP can cross the blood-brain barrier and enter the brain, a process that appears to be influenced by metabolic state, as fasting has been shown to reduce its entry. nih.gov
Expression of GALP mRNA in Peripheral Tissues (e.g., Skin, Thymus)
The expression of GALP messenger RNA (mRNA) is not confined to the central nervous system. In murine models, GALP mRNA has been identified in peripheral tissues, including the skin and the thymus. nih.govnih.gov This suggests that local synthesis of the peptide occurs in these tissues.
Further investigation into a splice variant of GALP, named alarin (B1578645), has confirmed the presence of its mRNA in murine skin and thymus. nih.govnih.gov In humans, alarin has been found to be widely distributed in various peripheral tissues, including blood vessels, the skin, and the thymus, pointing to a conserved pattern of peripheral expression. frontiersin.orgresearchgate.netnih.gov
| Tissue | Species | Peptide/mRNA Detected | Reference |
| Blood | General | GALP-immunoreactivity | nih.gov |
| Skin | Murine, Human | GALP mRNA, Alarin mRNA | nih.govnih.govfrontiersin.org |
| Thymus | Murine, Human | GALP mRNA, Alarin mRNA | nih.govnih.govfrontiersin.org |
| Blood Vessels | Human | Alarin | frontiersin.orgresearchgate.net |
Physiological Significance of Circulating GALP in Systemic Regulation
The physiological importance of GALP in the peripheral circulation is an area of ongoing research. It remains unclear whether peripheral tissues, such as the skin and thymus, release GALP into the bloodstream to act systemically. nih.gov The primary known functions of GALP are tied to the central regulation of metabolism and reproduction, influenced by hormones like leptin and insulin (B600854). nih.govnih.gov The ability of circulating GALP to enter the brain suggests a potential feedback mechanism between peripheral systems and central control centers. However, the full extent and significance of this systemic regulation by circulating GALP are not yet understood and require more detailed functional studies. nih.gov
Methodological Approaches in Galp 1 32 Human Research
In Vitro Experimental Models
In vitro models are fundamental for dissecting the molecular interactions of GALP(1-32) (human) in a controlled environment, free from the complexities of a whole organism.
A critical tool in GALP research is the use of specific cell lines for receptor binding and functional studies. The human neuroblastoma cell line SH-SY5Y is a frequently employed model. nih.govnih.govmdpi.com Originally derived from a metastatic bone tumor biopsy, the SH-SY5Y line is popular in neurobiological research due to its human origin and ability to differentiate into a more mature neuron-like phenotype. nih.govmdpi.com
While some studies report that SH-SY5Y cells can endogenously express and secrete the galanin peptide, they have been found to lack endogenously expressed functional galanin receptors. oup.com This characteristic makes them an ideal "blank slate" or host system for stably or transiently expressing specific galanin receptor subtypes (GalR1, GalR2, or GalR3) to study their interaction with ligands like GALP(1-32) (human) without interference from native receptors. oup.compnas.org The cell line itself contains two distinct morphological phenotypes: neuroblast-like cells and epithelial-like cells. nih.gov
To study the pharmacological profile of GALP(1-32) (human) at individual galanin receptor subtypes, researchers utilize receptor transfection and expression systems. oup.compnas.org Cell lines such as SH-SY5Y, Chinese Hamster Ovary (CHO), or Human Embryonic Kidney 293 (HEK293) cells are transfected with the cDNA encoding for a specific human galanin receptor. oup.comthermofisher.com
Often, these systems are designed for controlled expression. For instance, a tetracycline-regulated expression system allows for receptor expression to be induced, providing precise experimental control. pnas.org Following transfection, stable cell lines that continuously express the receptor of interest are generated. pnas.org These engineered cell lines, each expressing a single galanin receptor subtype (e.g., SH-SY5Y/GalR1 or SH-SY5Y/GalR2), are invaluable for characterizing the specific binding and functional effects of GALP(1-32) (human) and comparing its activity across the different receptors. oup.compnas.org Studies have successfully used this approach to express high levels of GalR1 and GalR2 binding sites in SH-SY5Y cells, though expressing substantial amounts of functional GalR3 has proven more challenging in this specific cell line. oup.com
Molecular and Biochemical Techniques
A suite of molecular and biochemical assays is used to quantify the interaction of GALP(1-32) (human) with its receptors and the subsequent cellular responses.
Ligand binding assays are performed to determine the affinity of GALP(1-32) (human) for galanin receptors. pnas.org A common method is the competitive radioligand binding assay, which utilizes membrane preparations from cells engineered to express a specific galanin receptor subtype. pnas.org
In this assay, a constant concentration of a radiolabeled ligand, typically [125I]-galanin, is incubated with the receptor-containing membranes. pnas.orgrevvity.com Increasing concentrations of an unlabeled competitor ligand, in this case, synthetic human GALP(1-32), are added to the reaction. pnas.org The ability of GALP(1-32) (human) to displace the bound [125I]-galanin is measured. pnas.org By quantifying this displacement, researchers can calculate the binding affinity of GALP(1-32) (human) for that specific receptor, often expressed as an IC50 (the concentration of ligand that displaces 50% of the radioligand) or a pIC50 value. guidetopharmacology.org
Table 1: Binding Affinity of GALP(1-32) (human) at Human GalR1
| Compound | Receptor | Assay Type | Affinity Value (pIC50) | Reference |
|---|---|---|---|---|
| GALP(1-32) (human) | GalR1 | [125I]-Galanin Displacement | 6.9 | guidetopharmacology.org |
Functional assays measure the cellular response following the binding of GALP(1-32) (human) to a galanin receptor, confirming whether it acts as an agonist (activator). Since galanin receptors are G protein-coupled receptors (GPCRs), these assays often measure events downstream of G protein activation. nih.gov
GTPγS Binding Assay: This assay directly measures the activation of G proteins. When a GPCR is activated by an agonist, it promotes the exchange of GDP for GTP on the Gα subunit. The GTPγS binding assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify this G protein activation. Porcine GALP has been shown to be an agonist in this type of assay. nih.gov
Intracellular Calcium Mobilization: Some galanin receptors (like GalR2) couple to G proteins that activate the phospholipase C pathway, leading to a release of calcium from intracellular stores. Assays using calcium-sensitive fluorescent dyes can measure this change in intracellular calcium concentration as a marker of receptor activation.
MAPK Activation: Activation of galanin receptors can also stimulate the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov This is a common downstream pathway for many GPCRs and can be measured by quantifying the phosphorylation of key proteins in the pathway, such as ERK (extracellular signal-regulated kinase).
Table 2: Functional Assays in GALP Research
| Assay | Principle | Relevance to GALP(1-32) |
|---|---|---|
| GTPγS Binding | Measures G-protein activation by quantifying binding of a non-hydrolyzable GTP analog. nih.gov | Confirms agonist activity at the G-protein level. |
| Extracellular Acidification Rate | Detects changes in cellular metabolism upon receptor activation. oup.com | Used to confirm functional coupling of transfected galanin receptors. oup.com |
| Intracellular Calcium Mobilization | Measures changes in intracellular Ca2+ levels, a downstream signal for certain G-proteins (e.g., Gq). frontiersin.org | Determines if GALP(1-32) activates Ca2+ signaling pathways via specific receptors. |
| MAPK Activation | Quantifies the phosphorylation of proteins in the MAPK pathway (e.g., ERK). nih.gov | Identifies activation of cell growth and proliferation signaling pathways. nih.gov |
Molecular techniques are used to analyze how the expression of the GALP gene is regulated and what downstream genes are affected by GALP signaling.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to detect and quantify mRNA levels. This technique has been instrumental in studying the expression of the GALP gene in various tissues, such as the hypothalamus and pituitary. nih.gov It has also been used to identify and analyze different splice variants of the GALP gene, which can give rise to related but distinct peptides like alarin (B1578645). nih.gov
mRNA Quantification and DNA Microarray: Beyond studying the GALP gene itself, researchers investigate how GALP administration affects the expression of other genes. DNA microarray analysis, for example, allows for the simultaneous measurement of the expression levels of thousands of genes. Studies using this technique in animal models have shown that GALP can alter the expression of genes related to fatty acid and cholesterol metabolism in the liver, providing insights into its physiological roles. mdpi.com
In Vivo Animal Models
To understand the physiological significance of GALP, researchers have developed and utilized various in vivo animal models. These models, primarily in mice, allow for the systematic investigation of GALP's role in metabolism, reproduction, and behavior by manipulating the expression of the peptide or its receptors.
The generation of mice with targeted genetic deletions, known as knockout (KO) models, has been fundamental to elucidating the function of GALP and its receptors.
GALP-Deficient (KO) Mice: Mice with a congenital loss-of-function deletion in the GALP gene have been generated to study the consequences of its absence nih.gov. While these mice show largely normal growth, development, and reproductive function under standard conditions, they exhibit a notable metabolic phenotype when faced with nutritional challenges nih.govbohrium.com. Specifically, GALP KO mice gain significantly less weight than their wild-type counterparts when fed a high-fat diet, suggesting a role for GALP in regulating energy balance and adapting to metabolic stress nih.govmdpi.com. Studies on these mice indicate that GALP signaling is involved in the homeostatic regulation of body weight nih.govnih.gov.
GalR1 and GalR2 Knockout (KO) Mice: To determine which receptors mediate GALP's central actions, studies have been conducted on mice lacking the galanin receptors GalR1 or GalR2. Intracerebroventricular injections of GALP in both GalR1 KO and GalR2 KO mice still produced significant reductions in food intake and body weight, similar to the effects seen in wild-type mice karger.comfrontiersin.org. Furthermore, GALP was able to stimulate the secretion of luteinizing hormone (LH) in these knockout models karger.com. These findings strongly suggest that neither GalR1 nor GalR2 is essential for these specific central effects of GALP, leading to the hypothesis that GALP may signal through the GalR3 receptor or a yet-unidentified specific GALP receptor karger.comfrontiersin.orgnih.gov. Phenotypic analysis of GalR2-deficient mice also revealed decreased neurite outgrowth from adult sensory neurons and a reduction in the number of certain neurons in the dorsal root ganglia, implying a role for GalR2 in neuronal development and survival nih.govnih.gov.
Table 1: Summary of Findings from Transgenic and Knockout Mouse Models
| Model | Genetic Modification | Key Research Findings | References |
|---|---|---|---|
| GALP KO | Deletion of the GALP gene | Resistant to diet-induced weight gain on a high-fat diet; grossly normal reproductive function. | nih.govbohrium.commdpi.com |
| GalR1 KO | Deletion of the GalR1 gene | Central GALP administration still reduces food intake and body weight, and stimulates LH secretion. | karger.comfrontiersin.orgnih.gov |
| GalR2 KO | Deletion of the GalR2 gene | Central GALP administration still reduces food intake and body weight; shows decreased neurite outgrowth and a reduction in dorsal root ganglia neurons. | nih.govkarger.comnih.govnih.gov |
Stereotaxic surgery is a minimally invasive technique that allows for the precise, targeted delivery of substances to specific brain regions in living animals nih.gov. Intracerebroventricular (i.c.v.) infusion, a common application of this method, involves implanting a cannula into one of the brain's ventricles to administer peptides like GALP directly into the cerebrospinal fluid nih.govnih.gov. This approach bypasses the blood-brain barrier, ensuring the compound reaches the central nervous system.
Research using i.c.v. administration of GALP has revealed complex and sometimes species-specific effects on energy homeostasis and behavior. In rats, central GALP injection transiently stimulates feeding within the first hour but leads to reduced body weight gain over 24 hours nih.govresearchgate.net. It also causes a significant increase in core body temperature nih.govresearchgate.net. In contrast, in mice, i.c.v. GALP administration primarily causes a reduction in food intake and body weight without the initial orexigenic effect karger.comresearchgate.netnih.gov. These studies highlight that GALP can have differential effects on energy balance depending on the animal model researchgate.net.
Beyond global knockouts, modern genetic tools allow for the deletion of genes in specific cell types, providing a much finer level of analysis youtube.com. This is often achieved using the Cre-Lox system, where Cre recombinase is expressed under the control of a cell-type-specific promoter (e.g., the GALP promoter), leading to the excision of a "floxed" target gene only in those cells.
This approach was used to create GALP-neuron-specific phosphoinositide 3-kinase (PI3K) conditional knockout (cKO) mice to investigate the role of this key signaling pathway within GALP-expressing neurons nih.gov. PI3K is a critical component of both insulin (B600854) and leptin signaling pathways nih.govnih.gov. Studies using these GALP-p110α/β cKO mice demonstrated that PI3K signaling is essential for maintaining basal GALP mRNA expression in the hypothalamus of male mice nih.gov. The deletion of PI3K in GALP neurons also abolished the insulin-induced nuclear exclusion of the transcription factor FoxO1, confirming the disruption of the signaling pathway nih.gov. This sophisticated model has been instrumental in showing how metabolic signals like insulin act specifically on GALP neurons to potentially influence the reproductive axis nih.gov.
Anatomical and Imaging Techniques
To understand where GALP and its receptors are located and what neural pathways they are part of, researchers employ various anatomical and imaging methods. These techniques provide a static, high-resolution map of the cellular and molecular components of the GALP system.
Immunohistochemistry (IHC) and immunofluorescence (IF) are antibody-based staining techniques used to visualize the distribution of specific proteins within tissue sections. These methods have been crucial for mapping the GALP system in the brain.
Peptide Localization: Studies using antisera against GALP have localized GALP-immunoreactive cells primarily to the arcuate nucleus of the hypothalamus and in pituicytes, which are glial cells in the posterior pituitary bohrium.comfrontiersin.orgnih.gov. The number of these immunoreactive cells in the posterior pituitary was shown to increase under conditions of dehydration bohrium.comnih.gov.
Receptor Localization: IHC and IF have also been used to map the distribution of the three known galanin receptors (GalR1, GalR2, and GalR3) through which GALP may act researchgate.netmdpi.com. For example, GalR2 mRNA and protein have been localized to various hypothalamic nuclei, the hippocampus, and the amygdala nih.govnih.gov.
Neuronal Activation Mapping: A functional application of IHC involves staining for the protein c-Fos, an early marker of neuronal activation. Following i.c.v. administration of GALP, c-Fos immunohistochemistry revealed activation in several brain regions, including the dorsomedial hypothalamus, lateral hypothalamus, and nucleus tractus solitarius nih.govresearchgate.net. Notably, GALP induces c-Fos expression in distinct areas compared to galanin, such as the periventricular hypothalamic region, further supporting the idea that the two peptides have different modes of action nih.gov.
Neuronal tracing techniques are used to map the connections between neurons, a field known as connectomics nih.govnih.gov. These methods allow researchers to identify the inputs (afferents) and outputs (efferents) of a specific neuronal population, thereby elucidating the circuits they form wikipedia.orgmdpi.com.
Tracers can be conventional dyes or, more recently, genetically encoded proteins delivered by viral vectors nih.govnih.gov. They are broadly categorized as:
Anterograde Tracers: These are taken up by the neuronal cell body and transported "forward" along the axon to its terminals, revealing where a neuron projects to nih.gov.
Retrograde Tracers: These are taken up by axon terminals and transported "backward" to the cell body, revealing which neurons project to a specific area nih.gov.
While extensive tracing studies focused specifically on GALP-producing neurons are still emerging, research on the closely related galanin (Gal) neurons provides a clear example of this methodology's power. For instance, dual anterograde and retrograde tracing experiments in Gal-Cre mice have been used to map the connectivity of galaninergic neurons in the centrolateral nucleus of the thalamus (CL) researchgate.net. These studies revealed dominant, reciprocal connections between the CL galanin neurons and the anterior cingulate cortex (ACC), demonstrating a defined thalamo-cortical circuit researchgate.net. Similar approaches are applicable to dissect the precise neural circuits through which hypothalamic GALP neurons exert their influence on metabolism and reproduction.
Compound and Receptor Information
| Name | Type | Description |
| GALP(1-32) (human) | Peptide | The neuropeptide of focus, involved in neuroendocrine regulation. |
| Galanin | Peptide | A related neuropeptide that shares some sequence homology and receptor interactions with GALP. nih.govfrontiersin.org |
| GalR1 | Receptor | Galanin Receptor 1, a G-protein-coupled receptor that binds galanin and GALP. karger.comresearchgate.net |
| GalR2 | Receptor | Galanin Receptor 2, a G-protein-coupled receptor that binds galanin and GALP. nih.govkarger.com |
| GalR3 | Receptor | Galanin Receptor 3, a G-protein-coupled receptor that binds galanin and GALP. nih.gov |
| PI3K (Phosphoinositide 3-kinase) | Enzyme | An intracellular signaling enzyme involved in pathways activated by insulin and leptin. nih.gov |
| FoxO1 | Transcription Factor | A protein that regulates gene expression, downstream of the PI3K signaling pathway. nih.gov |
| c-Fos | Protein | An immediate early gene product used as a marker for recent neuronal activation. nih.gov |
| Leptin | Hormone | A hormone involved in regulating energy balance by signaling satiety. nih.gov |
| Insulin | Hormone | A hormone central to glucose metabolism and a signaling molecule in the brain. nih.gov |
| Luteinizing Hormone (LH) | Hormone | A gonadotropic hormone involved in regulating the reproductive system. karger.com |
Q & A
Q. Methodological Focus
- Use internal controls (e.g., known GalR1/GalR2 agonists) in every assay batch.
- Validate peptide purity via HPLC and mass spectrometry (>95% purity).
- Adopt Good Automated Laboratory Practices (GALP) for data integrity, including audit trails for electronic records .
- Publish raw data (e.g., binding curves, IC₅₀ calculations) in supplementary materials .
What statistical methods are recommended for analyzing GALP(1-32)'s dual role in energy homeostasis and reproduction?
Q. Data Analysis Focus
- Apply multivariate regression to model interactions between metabolic markers (e.g., glucose levels) and reproductive hormones (e.g., GnRH).
- Use path analysis to disentangle direct vs. indirect effects of GALP(1-32) on hypothalamic-pituitary axes.
- For small-sample studies (common in neuroendocrinology), employ Bayesian hierarchical models to improve parameter estimation .
How should comparative studies between GALP(1-32) and galanin be structured to avoid misinterpretation of functional overlap?
Q. Experimental Design Focus
- Design head-to-head assays under identical conditions (e.g., same cell lines, ligand concentrations).
- Quantify receptor activation via cAMP accumulation assays (GalR2 is coupled to Gq, while GalR1 uses Gi/o).
- Include phylogenetic distance metrics (e.g., sequence divergence scores) to contextualize interspecies variability .
What are the best practices for synthesizing and characterizing GALP(1-32) for in vivo studies?
Q. Methodological Focus
- Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by oxidative folding to stabilize disulfide bonds.
- Confirm bioactivity via calcium flux assays in GalR2-transfected HEK293 cells.
- Validate in vivo stability using plasma half-life measurements with LC-MS/MS .
How can researchers address low statistical power in studies exploring GALP(1-32)'s effects on rare physiological phenotypes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
